molecular formula C10H4N4O B14468797 5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile CAS No. 72545-80-3

5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile

Cat. No.: B14468797
CAS No.: 72545-80-3
M. Wt: 196.16 g/mol
InChI Key: DTZXKTBYWKXSJB-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile is a heterocyclic compound that features both furan and pyrazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile typically involves the condensation of diaminomaleonitrile with furil. The reaction is carried out under specific conditions to ensure the formation of the desired product . The general method for the condensation reaction involves the use of catalysts and controlled temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced derivatives with altered chemical properties.

Scientific Research Applications

5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Furan-2-yl)pyrazine-2,3-dicarbonitrile is unique due to the presence of both furan and pyrazine rings in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

72545-80-3

Molecular Formula

C10H4N4O

Molecular Weight

196.16 g/mol

IUPAC Name

5-(furan-2-yl)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C10H4N4O/c11-4-7-8(5-12)14-9(6-13-7)10-2-1-3-15-10/h1-3,6H

InChI Key

DTZXKTBYWKXSJB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=C(C(=N2)C#N)C#N

Origin of Product

United States

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